
Ethyl 4-bromomethylcinnamate
Descripción general
Descripción
Ethyl 4-bromomethylcinnamate is a chemical compound with the molecular formula C12H13BrO2 . It is used in the preparation of cinnamamide derivatives as 5α-reductase inhibitors .
Synthesis Analysis
The synthesis of Ethyl 4-bromomethylcinnamate involves bromating methyl ethyl cinnamate, which serves as a starting material, with NBS (N-Bromosuccinimide) to obtain Ethyl 4-bromomethylcinnamate .
Molecular Structure Analysis
The molecular structure of Ethyl 4-bromomethylcinnamate is characterized by FTIR spectroscopy, 1H-NMR, 13C-NMR, and HRMS . The compound has a molecular weight of 269.13 g/mol .
Chemical Reactions Analysis
Ethyl 4-bromomethylcinnamate undergoes a condensation reaction with imidazole to generate ozagrel ethyl ester .
Physical And Chemical Properties Analysis
Ethyl 4-bromomethylcinnamate has a molecular weight of 269.13 g/mol . It has a computed XLogP3 value of 3.5, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors .
Aplicaciones Científicas De Investigación
Organic Synthesis
Ethyl 4-bromomethylcinnamate is utilized in organic synthesis, particularly in the preparation of cinnamamide derivatives which are known as 5α-reductase inhibitors . These inhibitors have significant implications in the synthesis of pharmaceutical compounds, especially those related to the treatment of conditions like benign prostatic hyperplasia and androgenetic alopecia.
Pharmaceutical Research
In the pharmaceutical industry, this compound plays a crucial role in the development of new drugs. It serves as a precursor in the synthesis of various cinnamamide derivatives, which are explored for their therapeutic potential as 5α-reductase inhibitors . This application is pivotal in the research for treatments of hormonal conditions and certain types of cancer.
Material Science
Ethyl 4-bromomethylcinnamate’s applications extend to material science, where it can be involved in the creation of novel materials with specific desired properties. While direct references to its use in material science are limited, its role in the synthesis of complex organic molecules suggests potential in the development of advanced materials with organic components .
Analytical Chemistry
In analytical chemistry, Ethyl 4-bromomethylcinnamate can be used as a standard or reference compound in various analytical methods. Its well-defined structure and properties allow for accurate calibration and testing in analytical instrumentation, ensuring precise measurements in research experiments .
Biochemistry
The compound finds its use in biochemistry for the study of enzyme inhibitors. As a precursor to cinnamamide derivatives acting as 5α-reductase inhibitors , it contributes to biochemical research focused on understanding and manipulating enzyme activity within biological systems .
Environmental Applications
While specific environmental applications of Ethyl 4-bromomethylcinnamate are not extensively documented, its role in the synthesis of various organic compounds suggests potential uses in environmental science. For instance, it could be involved in the study of organic compound degradation or in the development of environmentally friendly synthesis processes.
Mecanismo De Acción
Target of Action
Ethyl 4-bromomethylcinnamate is primarily used in the preparation of cinnamamide derivatives as 5α-reductase inhibitors . 5α-reductase is an enzyme involved in steroid metabolism, including the conversion of testosterone into dihydrotestosterone (DHT). Inhibitors of this enzyme are used in conditions like benign prostatic hyperplasia and androgenic alopecia where a reduction in DHT levels is desired.
Mode of Action
It is known that similar cinnamamide and cinnamate compounds interact directly with theergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction disrupts the integrity of the fungal cell membrane, leading to cell death.
Biochemical Pathways
Ethyl 4-bromomethylcinnamate is part of the cinnamate/monolignol pathway . This pathway provides precursors for various phenylpropanoid compounds including lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, stilbenes, and more . The cinnamate/monolignol pathway plays a central role in plant secondary metabolism .
Safety and Hazards
Propiedades
IUPAC Name |
ethyl (E)-3-[4-(bromomethyl)phenyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-8H,2,9H2,1H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRVAUOPXCOSFU-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(C=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of Ethyl 4-bromomethylcinnamate in pharmaceutical chemistry?
A: Ethyl 4-bromomethylcinnamate serves as a crucial intermediate in the synthesis of Ozagrel [, ]. This compound is not intended for direct therapeutic use but plays a vital role in the multi-step synthesis of the pharmaceutical drug.
Q2: Can you describe the reaction that transforms Ethyl 4-bromomethylcinnamate into Ozagrel ethyl ester?
A: Ethyl 4-bromomethylcinnamate undergoes a condensation reaction with imidazole to form Ozagrel ethyl ester [, ]. This reaction typically involves the nucleophilic attack of the imidazole ring on the electrophilic carbon atom attached to the bromine in Ethyl 4-bromomethylcinnamate, leading to the formation of a new carbon-nitrogen bond and the elimination of bromide ion. Subsequent hydrolysis of Ozagrel ethyl ester under alkaline conditions yields Ozagrel [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



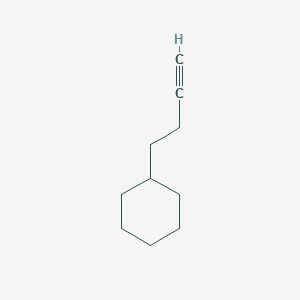
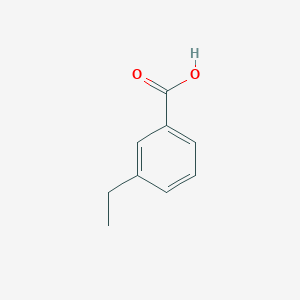
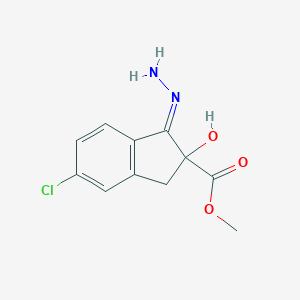
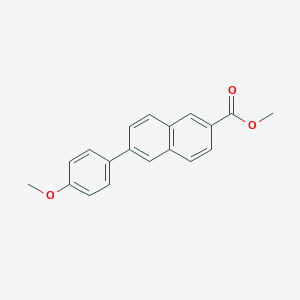
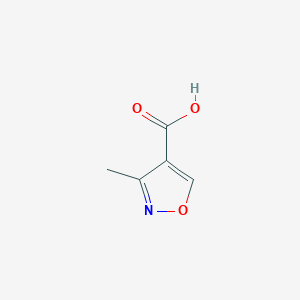
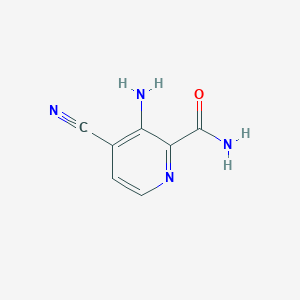
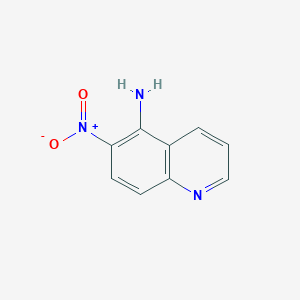

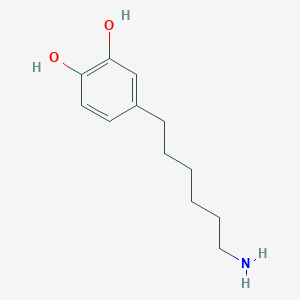
![2-(4-hydroxycyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B123588.png)
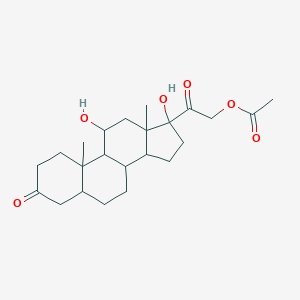
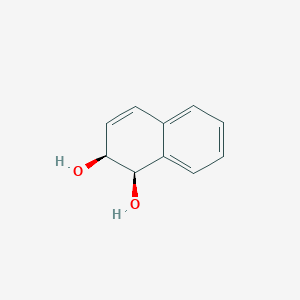
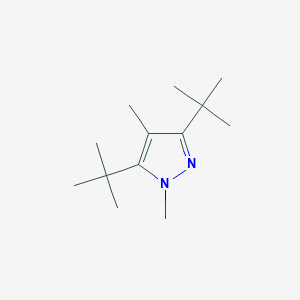
![2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B123596.png)